molecular formula C14H11BrN2O3 B2415858 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 921914-63-8

5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2415858
CAS No.: 921914-63-8
M. Wt: 335.157
InChI Key: BCBVRTVLSQTMBQ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a quinoline derivative, and a furan ring

Preparation Methods

The synthesis of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline derivative followed by the formation of the furan ring and subsequent amide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and furan-containing molecules. For example:

    5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring. The uniqueness of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-12-5-4-11(20-12)14(19)16-9-2-3-10-8(7-9)1-6-13(18)17-10/h2-5,7H,1,6H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBVRTVLSQTMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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